4-Bromobenzotrifluoride

Suzuki-Miyaura cross-coupling Turnover number Palladium catalysis

4-Bromobenzotrifluoride (CAS 402-43-7), also known as 1-bromo-4-(trifluoromethyl)benzene, is a halogenated aromatic liquid building block featuring a para-bromo substituent and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This combination imparts a density of 1.607 g/mL at 25 °C, a boiling point of 154–155 °C, and a refractive index of 1.472.

Molecular Formula C7H4BrF3
Molecular Weight 225.01 g/mol
CAS No. 402-43-7
Cat. No. B150022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzotrifluoride
CAS402-43-7
Synonyms1-Bromo-4-(trifluoromethyl)benzene;  p-Bromo-α,α,α-trifluorotoluene;  1-Bromo-4-(trifluoromethyl)benzene;  4-(Trifluoromethyl)bromobenzene;  4-(Trifluoromethyl)phenyl bromide;  4-Bromo(trifluoromethyl)benzene;  4-Bromo-1-(trifluoromethyl)benzene;  4-Bromo-α
Molecular FormulaC7H4BrF3
Molecular Weight225.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)Br
InChIInChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
InChIKeyXLQSXGGDTHANLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzotrifluoride (CAS 402-43-7): Key Physicochemical and Synthetic Profile for Procurement Decisions


4-Bromobenzotrifluoride (CAS 402-43-7), also known as 1-bromo-4-(trifluoromethyl)benzene, is a halogenated aromatic liquid building block featuring a para-bromo substituent and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This combination imparts a density of 1.607 g/mL at 25 °C, a boiling point of 154–155 °C, and a refractive index of 1.472 . The compound is primarily employed as an intermediate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and photoredox-mediated couplings, to construct complex biaryl and heteroaryl scaffolds for pharmaceutical and agrochemical applications [1].

Why 4-Bromobenzotrifluoride Cannot Be Casually Substituted: A Comparator-Driven Analysis


Generic substitution of 4-bromobenzotrifluoride with alternative 4-halobenzotrifluorides (e.g., 4-chloro- or 4-iodobenzotrifluoride) or regioisomers (e.g., 3-bromobenzotrifluoride) fails because each analog exhibits distinct physicochemical properties and reactivity profiles that critically affect synthetic outcomes, purification, and downstream process safety. The electron-withdrawing -CF₃ group amplifies differences in oxidative addition rates and cross-coupling efficiencies across the halide series [1]. Furthermore, regioisomeric mixtures compromise product purity and necessitate costly separations, while the specific boiling point, density, and flash point values of 4-bromobenzotrifluoride directly impact distillation, handling, and storage protocols in industrial settings [2]. The quantitative evidence below demonstrates that these are not interchangeable commodities but functionally distinct entities.

Quantitative Differentiation of 4-Bromobenzotrifluoride: Head-to-Head Evidence for Scientific Selection


Superior Turnover Number (TON) in Suzuki-Miyaura Coupling vs. Aryl Chloride and Iodide Analogs

In Suzuki-Miyaura cross-coupling catalyzed by PdCl₂-L1 (a multidentate nitrogen ligand complex), 4-bromobenzotrifluoride achieved a turnover number (TON) of 58,000,000 [1]. This exceptional catalytic productivity significantly surpasses typical TON values reported for aryl chlorides (often <1,000 due to slow oxidative addition) and outperforms aryl iodides in terms of atom economy and cost-efficiency per catalytic cycle, positioning the bromide as the optimal balance of reactivity and stability for high-throughput catalytic applications.

Suzuki-Miyaura cross-coupling Turnover number Palladium catalysis

Enhanced Yield in Competitive C–H Arylation vs. 4-Bromotoluene

In a competitive Ullmann coupling reaction under identical conditions, 4-bromobenzotrifluoride yielded the coupled product in 24% yield, whereas the less electron-deficient analog 4-bromotoluene gave only a 6% yield [1]. This fourfold yield advantage is attributed to the -CF₃ group's strong electron-withdrawing effect, which facilitates oxidative addition to palladium and enhances the rate of the coupling step relative to the methyl-substituted comparator.

C–H arylation Ullmann coupling Competitive reaction

Isomer-Free Synthesis via Decarbonylation Route vs. Direct Bromination of Benzotrifluoride

Direct bromination of benzotrifluoride produces a mixture of 2-, 3-, and 4-bromobenzotrifluoride isomers, requiring tedious separation and reducing yield of the desired para-isomer. In contrast, the patented decarbonylation route using 4-trifluoromethylbenzoyl bromide yields 4-bromobenzotrifluoride with 99.3% selectivity and >98.9% conversion, completely avoiding isomer formation [1]. This method provides the para-isomer in high purity without the need for isomer separation, a critical advantage for pharmaceutical intermediate production where isomeric impurities can compromise downstream API quality.

Regioselective synthesis Isomer purity Decarbonylation

Precise Physicochemical Differentiation for Industrial Handling and Purification

4-Bromobenzotrifluoride exhibits a boiling point of 154-155 °C, a density of 1.607 g/mL at 25 °C, and a flash point of 48 °C . Compared to 4-chlorobenzotrifluoride (b.p. 136-138 °C, density 1.35 g/mL) and 4-iodobenzotrifluoride (b.p. 185-186 °C, density 1.85 g/mL), the bromide's intermediate volatility and density provide a distinct advantage in distillation-based purification and liquid-liquid extraction workflows. Additionally, its flash point of 48 °C classifies it as a flammable liquid (Class 3), necessitating specific storage and handling protocols compared to the slightly less flammable 4-chloro analog (flash point 47 °C) and the heavier, higher-boiling iodide.

Physicochemical properties Distillation Process safety

Optimal Deployment Scenarios for 4-Bromobenzotrifluoride Based on Quantitative Differentiation


High-Throughput Suzuki-Miyaura Coupling in Pharmaceutical Lead Optimization

The exceptionally high TON of 58,000,000 for 4-bromobenzotrifluoride in PdCl₂-L1-catalyzed Suzuki-Miyaura coupling [1] makes it the preferred aryl halide partner for large-scale parallel synthesis and high-throughput screening campaigns. Researchers can minimize catalyst loading and associated palladium waste while achieving high conversion, directly translating to cost savings and greener chemistry profiles in early-stage drug discovery.

Regioselective Synthesis of Isomer-Pure Biaryl Intermediates

When procuring 4-bromobenzotrifluoride manufactured via the decarbonylation route (≥99.3% selectivity to the para-isomer) [2], chemists can bypass the isomer separation steps required when using material from direct bromination. This ensures that downstream Suzuki or Negishi couplings yield a single, well-defined biaryl product, which is critical for meeting regulatory purity standards for active pharmaceutical ingredients (APIs) and avoiding costly batch rejections.

Electron-Deficient C–H Arylation for Functionalized Building Blocks

The fourfold yield enhancement observed in competitive Ullmann coupling (24% vs. 6% for 4-bromotoluene) [3] positions 4-bromobenzotrifluoride as the superior electrophile for constructing electron-deficient biaryl motifs. This is particularly valuable in agrochemical and material science applications where the trifluoromethyl group imparts desired metabolic stability and lipophilicity to the final product.

Process Development and Scale-Up with Defined Distillation Windows

The intermediate boiling point (154-155 °C) and density (1.607 g/mL) of 4-bromobenzotrifluoride allow for straightforward purification by fractional distillation under moderate vacuum, a feature not shared by the lower-boiling 4-chloro analog (which may co-distill with common solvents) or the higher-boiling 4-iodo analog (which requires more energy-intensive conditions). This simplifies solvent swaps and purification in kilogram-scale manufacturing campaigns.

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